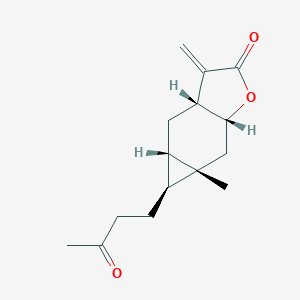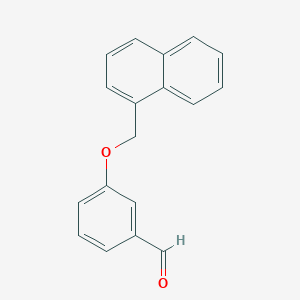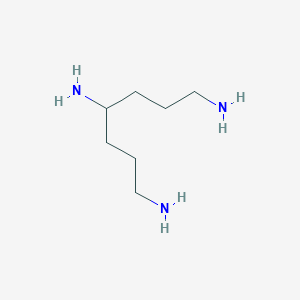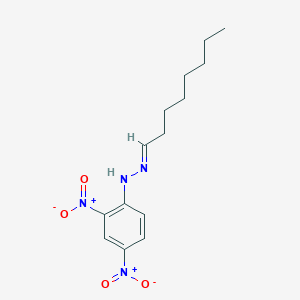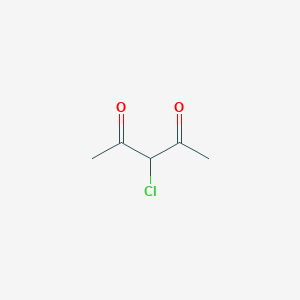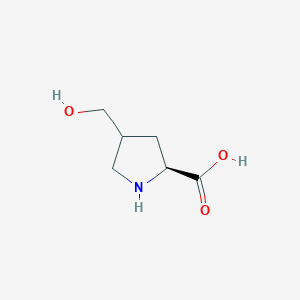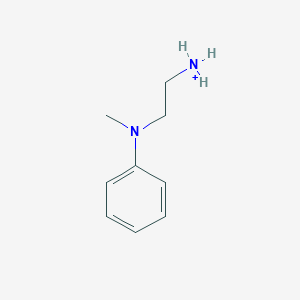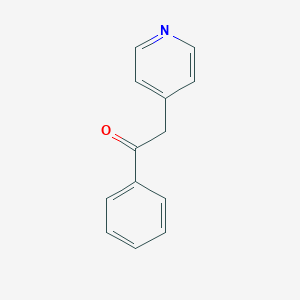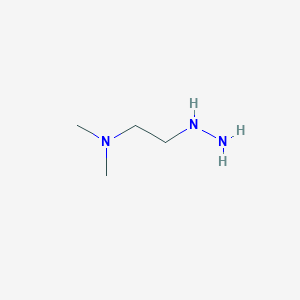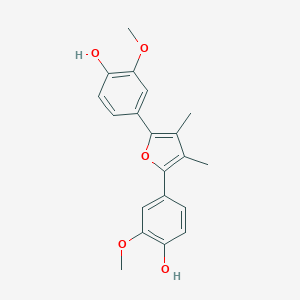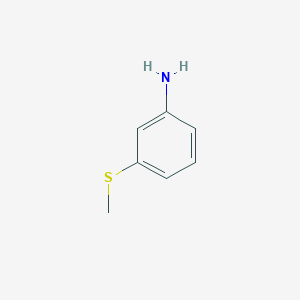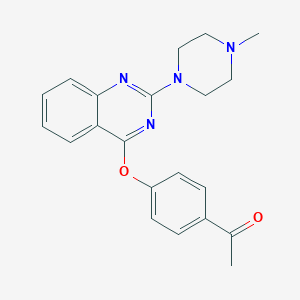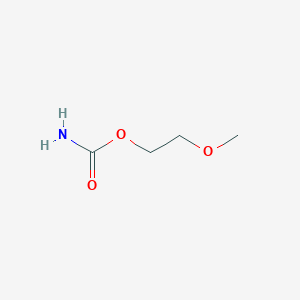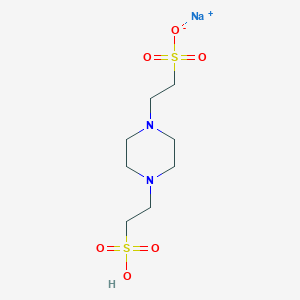![molecular formula C17H19NO B157631 4-[1,1'-Biphenyl]-4-YL-4-piperidinol CAS No. 137884-47-0](/img/structure/B157631.png)
4-[1,1'-Biphenyl]-4-YL-4-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-[1,1'-Biphenyl]-4-YL-4-piperidinol is a chemical structure that is related to various piperidinyl-substituted phenyl compounds. These compounds have been studied for their biological activities and potential applications in medicinal chemistry. The piperidine moiety is a common feature in many pharmacologically active molecules, and its incorporation into different chemical frameworks can lead to compounds with diverse biological activities.
Synthesis Analysis
The synthesis of related piperidinyl-substituted compounds has been reported in several studies. For instance, a series of (4-piperidin-1-yl)-phenyl sulfonamides were prepared and evaluated for their activity on the human beta(3)-adrenergic receptor, with modifications to the right-hand side of the compounds resulting in potent agonists with selectivity over other adrenergic receptors . Diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters were synthesized through phenylation and subsequent acylation, with the intermediate piperidones also described . Additionally, a one-pot, three-component synthesis method was communicated for a compound with a piperidin-1-ylphenyl moiety . These studies demonstrate the versatility of synthetic approaches to create a variety of piperidinyl-substituted phenyl compounds.
Molecular Structure Analysis
The molecular structure of compounds related to 4-[1,1'-Biphenyl]-4-YL-4-piperidinol has been characterized using various spectroscopic techniques. NMR spectroscopy has been extensively used to determine the structural characteristics of these compounds. For example, NMR characteristics and conformational analysis of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl) prop-2-en-1-one derivatives were presented, and their conformations were analyzed . Single crystal X-ray diffraction studies have also been employed to confirm the structure of synthesized compounds, revealing details such as the chair conformation of the piperidine ring and the geometry around certain atoms .
Chemical Reactions Analysis
The chemical reactivity of piperidinyl-substituted phenyl compounds has been explored in various studies. These compounds can undergo a range of chemical reactions, including substitution reactions, to introduce different functional groups that can modulate their biological activity. For example, the synthesis of a compound involving a substitution reaction of a piperidin-4-yl methanone oxime with a sulfonyl chloride has been reported . The ability to perform such chemical transformations is crucial for the development of new compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinyl-substituted phenyl compounds have been investigated through computational studies and experimental techniques. Computational studies indicate that synthesized compounds possess suitable physicochemical properties, drug-likeliness features, and good oral bioavailability . Theoretical calculations, including density functional theory, have been used to optimize structural coordinates and evaluate electronic parameters such as the HOMO-LUMO energy gap . Thermal properties have been studied using thermogravimetric analysis, revealing the stability of the structures under certain temperature ranges .
科学的研究の応用
Chemistry and Pharmacokinetics
Bilastine, a compound closely related to "4-[1,1'-Biphenyl]-4-YL-4-piperidinol", exhibits potent antihistamine effects due to its strong binding affinity to the H1 receptor. The compound's hydrophilic carboxylic substituent contributes to its longer duration of action. Research has detailed the compound's chemistry, pharmacokinetics, and analytical methods for its estimation in various matrices, highlighting its significance in allergy treatment and the need for novel analytical methodologies for its quality control and pharmacokinetic studies (Sharma et al., 2021).
Pharmacological Applications
Antipsychotic Agents : Arylcycloalkylamines, which include phenyl piperidines, have been identified as crucial pharmacophoric groups in several antipsychotic drugs. Modifications to the arylalkyl substituents have been shown to improve the potency and selectivity of binding affinity at D2-like receptors, underscoring the structural importance of these compounds in developing treatments for psychiatric disorders (Sikazwe et al., 2009).
DNA Binding and Topoisomerase Inhibition : Hoechst 33258 and its analogs, related to "4-[1,1'-Biphenyl]-4-YL-4-piperidinol", bind strongly to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. These compounds are not only used as fluorescent DNA stains but also have applications as radioprotectors and topoisomerase inhibitors, providing a basis for drug design and molecular investigation into DNA-binding mechanisms (Issar & Kakkar, 2013).
Leishmaniasis Treatment : The Piper genus, particularly P. aduncun and P. mollicomum, has shown leishmanicidal activity against various forms of the parasite, indicating the potential of Piper compounds in developing new treatments for leishmaniasis. This review highlights the therapeutic prospects based on natural products and phytotherapy, emphasizing the significance of the Piper spp. as a source of pharmacologically active compounds (Peixoto et al., 2021).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(4-phenylphenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9,18-19H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFEAYWUYVNKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633520 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1,1'-Biphenyl]-4-YL-4-piperidinol | |
CAS RN |
137884-47-0 |
Source


|
| Record name | 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

